N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-11(6-17-20-9)15(19)16-7-13(18)12-8-21-14-5-3-2-4-10(12)14/h2-6,8,13,18H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGABUGLXDAFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiophene Core
The benzothiophene moiety is synthesized via cyclocondensation of 2-aminothiophenol with substituted aldehydes. Source details a general method for benzothiophene derivatives using sodium metabisulfite (Na₂S₂O₅) as a catalyst in N,N-dimethylformamide (DMF) under reflux conditions . For this compound, 2-aminothiophenol reacts with 3-bromoacetophenone to yield 1-benzothiophen-3-yl ketone, which is subsequently reduced to the corresponding alcohol (Step 1A).
Reaction Conditions :
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Catalyst : Na₂S₂O₅ (0.61 g per 3.12 mmol substrate)
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Solvent : DMF (10 mL)
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Temperature : Reflux (150–160°C)
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Time : 2 hours
Introduction of the Hydroxyethyl Group
The hydroxyethyl side chain is introduced via nucleophilic epoxide ring-opening or Grignard addition. A two-step sequence is employed:
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Epoxidation : The benzothiophen-3-yl ketone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.
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Ring-Opening : The epoxide reacts with ethanolamine in tetrahydrofuran (THF) at 0°C, yielding 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine .
Optimization Notes :
-
Excess ethanolamine (2.5 equiv) ensures complete conversion.
Construction of the 5-Methyl-1,2-Oxazole-4-carboxylic Acid
The oxazole ring is synthesized via cyclization of a β-ketoamide precursor. A modified Hantzsch thiazole synthesis is adapted using ethyl acetoacetate and hydroxylamine hydrochloride :
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Formation of β-Ketoamide : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol, yielding 5-methyl-4-isoxazolecarboxylic acid ethyl ester.
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Hydrolysis : The ester is saponified with NaOH (2M) to produce 5-methyl-1,2-oxazole-4-carboxylic acid.
Critical Parameters :
Amide Coupling Reaction
The final step involves coupling 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine with 5-methyl-1,2-oxazole-4-carboxylic acid using carbodiimide-based reagents. Source highlights Pd-catalyzed C–N cross-coupling, but for this substrate, EDCl/HOBt-mediated coupling is preferred :
Procedure :
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Activation : 5-Methyl-1,2-oxazole-4-carboxylic acid (1.2 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
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Coupling : The amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Industrial-Scale Process Optimization
For large-scale synthesis, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL (batch) | 500 L (continuous flow) |
| Catalyst Loading | 5 mol% CuI | 2 mol% CuI with recycling |
| Purity | 95% (HPLC) | 99% (crystallization) |
| Cycle Time | 48 hours | 8 hours |
Key Advances :
-
Catalyst Recycling : CuI is recovered via aqueous extraction, reducing costs by 40% .
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Solvent Recovery : DMF is distilled and reused, aligning with green chemistry principles .
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, benzothiophene-H), 7.45–7.32 (m, 3H, benzothiophene-H), 4.62 (t, J = 6.0 Hz, 1H, -OH), 3.91 (q, J = 6.0 Hz, 2H, -CH₂-), 2.51 (s, 3H, oxazole-CH₃) .
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HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30) .
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
Three routes were evaluated for cost and efficiency:
| Route | Steps | Overall Yield | Cost (USD/g) |
|---|---|---|---|
| A | 5 | 32% | 450 |
| B | 4 | 41% | 380 |
| C | 6 | 28% | 510 |
Route B, which combines benzothiophene and oxazole synthesis early, is optimal for scale-up .
Chemical Reactions Analysis
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl side chain undergoes oxidation to form a ketone. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous media | 2-(1-benzothiophen-3-yl)-2-oxoethyl derivative | ~65% |
| Chromium trioxide | Anhydrous acetone | Ketone with retained oxazole and benzothiophene | ~72% |
This reaction is critical for modifying the compound’s polarity and enhancing its metabolic stability.
Reduction of the Oxazole Ring
The 1,2-oxazole ring can be selectively reduced under catalytic hydrogenation:
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Catalyst : Palladium on carbon (Pd/C)
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Conditions : H₂ (1 atm), ethanol, 25°C
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Product : Tetrahydro-oxazole derivative with retained benzothiophene.
Reduction alters electronic properties, potentially increasing bioavailability or altering target binding.
Nucleophilic Substitution Reactions
The carboxamide group participates in nucleophilic substitutions, particularly at the oxazole’s 4-position:
| Nucleophile | Product | Application |
|---|---|---|
| Amines | Substituted amides | SAR studies for medicinal chemistry |
| Thiols | Thioamide derivatives | Probing enzyme inhibition |
These reactions require activation via coupling agents such as N,N-diisopropylethylamine (DIPEA) or triphosgene .
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide hydrolyzes to its corresponding carboxylic acid:
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Acidic Hydrolysis : HCl (6M), reflux, 8h → 5-methyl-1,2-oxazole-4-carboxylic acid.
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Basic Hydrolysis : NaOH (2M), 60°C, 4h → Sodium salt of the acid.
Hydrolysis is reversible under amidation conditions, enabling modular derivatization.
Cyclization Reactions
The hydroxyethyl group can undergo intramolecular cyclization with the oxazole’s nitrogen:
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Reagent : Dehydrating agents (e.g., P₂O₅)
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Product : Six-membered morpholine-like ring fused to oxazole.
This reaction enhances rigidity, potentially improving target selectivity.
Interaction with Biological Targets
The benzothiophene moiety engages in π-π stacking with aromatic residues in enzymes, while the hydroxyethyl group forms hydrogen bonds. Key interactions include:
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Hydrophobic binding : Benzothiophene with enzyme pockets (e.g., cytochrome P450).
-
Hydrogen bonding : Hydroxyethyl group with catalytic serine residues.
These interactions underpin its anti-inflammatory and anticancer activity in preliminary studies .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Synthetic Optimization Strategies
Key parameters for high-yield synthesis include:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H18N2O3S
Molecular Weight : 342.40 g/mol
IUPAC Name : N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The oxazole ring contributes to its chemical stability and potential reactivity in various biological systems.
Chemistry
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe. Studies have indicated that it may interact with specific enzymes and receptors, modulating their activity through mechanisms such as:
- Enzyme Inhibition : Similar compounds have been shown to inhibit palmitoyltransferase activity, which plays a crucial role in cellular signaling and membrane dynamics.
- Antioxidant Activity : The benzothiophene structure is associated with antioxidant properties that could protect cells from oxidative stress.
Medicine
The therapeutic potential of this compound has been explored in several contexts:
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines, indicating the need for further investigation into this compound's potential as an anticancer agent.
Industry
In industrial applications, this compound can be utilized in the development of advanced materials and specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties suitable for various industrial processes.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The MTT assay revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant activity of similar benzothiophene derivatives indicated that they could effectively scavenge free radicals. This property is crucial for developing compounds aimed at reducing oxidative stress-related diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits palmitoyltransferase activity | |
| Antioxidant Activity | Scavenges free radicals | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Studies indicate favorable absorption rates and metabolic stability with minimal hepatotoxicity at therapeutic doses.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features
Core Heterocycle
- Target Compound : 1,2-oxazole ring.
- Analog 1 (): 1,2,4-oxadiazole core formed via photolytic rearrangement of metronidazole.
- Analog 2 () : 1,2-oxazole with a bithiophene substituent. The extended conjugated system increases aromaticity, which may improve binding to hydrophobic targets like kinases .
Substituents
- Target Compound : Benzothiophene (fused aromatic system) and hydroxyethyl group.
- Analog 3 () : Benzhydryl (diphenylmethyl) and 2-chlorophenyl groups. The bulky benzhydryl group reduces solubility but enhances lipophilicity, favoring blood-brain barrier penetration .
- Analog 4 () : 2-Chlorophenyl and dimethylcarbamoyl methyl groups. The polar carbamoyl improves water solubility compared to the target’s hydroxyethyl .
Functional Groups
- Target Compound : Hydroxyethyl (-CH2CH2OH) and carboxamide (-CONH2).
- Analog 5 (): Fluorophenyl and amino groups. Fluorine enhances metabolic stability and bioavailability .
- Analog 6 (): Tetrahydrobenzothiophene with a carbamoyl group.
Pharmacological Implications
- Target Compound : The benzothiophene moiety is associated with kinase inhibition (e.g., JAK/STAT pathways) in related compounds, while the hydroxyethyl group may improve solubility for CNS applications .
- Analog 1 () : Derived from metronidazole, it may retain antiparasitic activity but with reduced nitroimidazole-related toxicity .
- Analog 4 () : Thioether-linked derivatives show antiviral and anticancer activity, suggesting sulfur-containing analogs could target viral proteases or tubulin .
Physicochemical Properties
Stability and Reactivity
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzothiophene moiety : This aromatic component contributes to the compound's interaction with biological targets.
- Hydroxyethyl group : Enhances solubility and potential hydrogen bonding with biological molecules.
- Oxazole ring : Known for its diverse biological activities.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The benzothiophene moiety may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could modulate receptor activity through binding interactions facilitated by the hydroxyethyl group.
- Antioxidant Activity : The oxazole ring may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) in biological systems.
Anticancer Properties
Research has indicated that oxazole derivatives exhibit anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation through apoptosis induction. For instance, derivatives with similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer potential .
Antimicrobial Activity
Oxazole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The data from these studies are summarized in the following table:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 15 | S. aureus | 20 |
| 15 | E. coli | 17 |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar oxazole compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar effects .
Study on Cytotoxicity and Tyrosinase Inhibition
A recent study evaluated the cytotoxic effects of related compounds on B16F10 melanoma cells. The results indicated that while some compounds showed weak cytotoxicity at higher concentrations, they did not adversely affect cell viability at lower doses . Additionally, these compounds demonstrated significant inhibition of tyrosinase activity, which is crucial for melanin production and has implications for skin-related therapies.
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of oxazole derivatives using DPPH and ABTS assays. Compounds were tested at varying concentrations to determine their radical scavenging activity. The findings revealed that certain derivatives exhibited strong antioxidant properties comparable to standard antioxidants .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide?
- Methodology :
- Use ethanol as a solvent under reflux conditions (70–80°C) to promote cyclization and carboxamide formation, as demonstrated in analogous benzothiazole-carboxamide syntheses .
- Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) to remove byproducts, improving final compound purity and yield .
- Monitor reaction progress using TLC or HPLC to identify optimal termination points, reducing over-reaction or degradation .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks for the benzothiophene aromatic protons (δ 7.2–8.1 ppm), hydroxyethyl group (δ 3.5–4.2 ppm), and oxazole methyl group (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Validate the presence of carboxamide (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight consistency (e.g., ESI-MS for [M+H]+ ion) .
Q. What solvent systems are recommended for solubility testing of this compound?
- Methodology :
- Test polar aprotic solvents (DMSO, DMF) for initial solubility screening.
- For biological assays, use ethanol/water mixtures (e.g., 10% ethanol) to enhance aqueous solubility while maintaining stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzothiophene and oxazole moieties?
- Methodology :
- Synthesize analogs with halogen (e.g., 4-Cl, 2,6-F₂) or methyl substituents on the benzothiophene ring to assess electronic and steric effects on target binding .
- Replace the oxazole methyl group with bulkier alkyl chains (e.g., isopropyl) to probe hydrophobic interactions in enzyme pockets .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities and correlate with in vitro activity data .
Q. What strategies resolve contradictory activity data between in vitro and in vivo models for this compound?
- Methodology :
- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways, which may explain reduced in vivo efficacy .
- Perform plasma protein binding studies (e.g., equilibrium dialysis) to assess bioavailability limitations .
- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation in animal models .
Q. How can researchers elucidate the reaction mechanism of key synthetic steps, such as oxazole ring formation?
- Methodology :
- Employ kinetic isotope effects (KIE) to determine rate-limiting steps (e.g., cyclization vs. nucleophilic attack) .
- Characterize intermediates via X-ray crystallography to confirm stereochemistry and transition-state analogs .
- Use DFT calculations (e.g., Gaussian) to model reaction pathways and identify energetically favorable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
